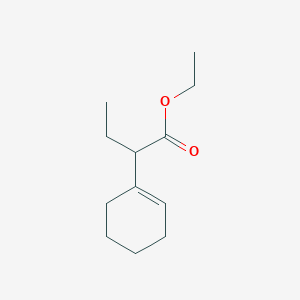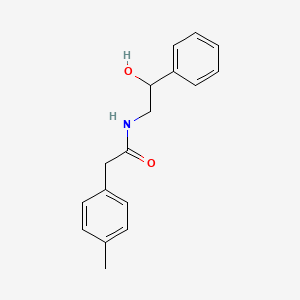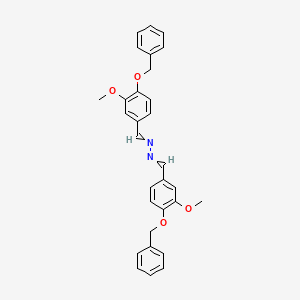![molecular formula C21H18FN3O2S B11968602 (5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, an isobutoxyphenyl group, and a thiazolotriazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction with a fluorobenzaldehyde derivative.
Attachment of the Isobutoxyphenyl Group: The final step involves the attachment of the isobutoxyphenyl group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with unique electronic or photophysical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5(2-F-BENZYLIDENE)2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5(2-F-BENZYLIDENE)2-(4-ETHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5(2-F-BENZYLIDENE)2-(4-PROPOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in the presence of the isobutoxyphenyl group, which can impart distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C21H18FN3O2S |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(5E)-5-[(2-fluorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18FN3O2S/c1-13(2)12-27-16-9-7-14(8-10-16)19-23-21-25(24-19)20(26)18(28-21)11-15-5-3-4-6-17(15)22/h3-11,13H,12H2,1-2H3/b18-11+ |
Clave InChI |
ZYSCGOYSFHURJJ-WOJGMQOQSA-N |
SMILES isomérico |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2 |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11968519.png)

![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
![4-methyl-N'-[(E)-1-(1-naphthyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11968531.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)

![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)


![N-[3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11968567.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968573.png)


